2-(4-Fluorophenyl)-7-methoxypyrazolo[1,5-A]pyridine-3-carboxylic acid

Medicinal Chemistry Kinase Inhibitor Design Physicochemical Property Optimization

2-(4-Fluorophenyl)-7-methoxypyrazolo[1,5-A]pyridine-3-carboxylic acid (CAS 1956326-69-4) is a fully synthetic, low-molecular-weight (286.26 g/mol) heterobicyclic compound belonging to the pyrazolo[1,5-a]pyridine-3-carboxylic acid class. Its scaffold is defined by a [5,6]-fused pyrazole-pyridine core, simultaneously bearing a lipophilic 4-fluorophenyl group at C2 and a hydrogen-bond-accepting methoxy substituent at C7, with a free C3-carboxylic acid handle for downstream derivatisation.

Molecular Formula C15H11FN2O3
Molecular Weight 286.26 g/mol
Cat. No. B11838975
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Fluorophenyl)-7-methoxypyrazolo[1,5-A]pyridine-3-carboxylic acid
Molecular FormulaC15H11FN2O3
Molecular Weight286.26 g/mol
Structural Identifiers
SMILESCOC1=CC=CC2=C(C(=NN21)C3=CC=C(C=C3)F)C(=O)O
InChIInChI=1S/C15H11FN2O3/c1-21-12-4-2-3-11-13(15(19)20)14(17-18(11)12)9-5-7-10(16)8-6-9/h2-8H,1H3,(H,19,20)
InChIKeyADDXMUFAPUMGDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Fluorophenyl)-7-methoxypyrazolo[1,5-A]pyridine-3-carboxylic acid – Scientific Procurement Baseline for a Dual-Substituted Pyrazolopyridine Scaffold


2-(4-Fluorophenyl)-7-methoxypyrazolo[1,5-A]pyridine-3-carboxylic acid (CAS 1956326-69-4) is a fully synthetic, low-molecular-weight (286.26 g/mol) heterobicyclic compound belonging to the pyrazolo[1,5-a]pyridine-3-carboxylic acid class [1]. Its scaffold is defined by a [5,6]-fused pyrazole-pyridine core, simultaneously bearing a lipophilic 4-fluorophenyl group at C2 and a hydrogen-bond-accepting methoxy substituent at C7, with a free C3-carboxylic acid handle for downstream derivatisation. This substitution pattern distinguishes it from both mono-substituted and regioisomeric analogs, creating a unique physicochemical profile that influences solubility, metabolic soft-spot shielding, and vectorial exit geometry for amide/ester conjugate synthesis [2]. Most critically, the 7-methoxy group blocks a known cytochrome P450 metabolic hotspot on the pyridine ring, while the C3-acid enables direct amidation or esterification without requiring deprotection steps – a combination not simultaneously present in the closest commercial analogs lacking either the C7-OMe or the C2-4-F-phenyl motif [3].

Why 2-(4-Fluorophenyl)-7-methoxypyrazolo[1,5-A]pyridine-3-carboxylic acid Cannot Be Replaced by Mono-Substituted or Regioisomeric Analogs


Generic substitution within the pyrazolo[1,5-a]pyridine-3-carboxylic acid class is unreliable because even a single substituent deletion or repositioning profoundly alters the compound's computed lipophilicity, hydrogen-bonding capacity, and metabolic vulnerability [1]. The closest commercial surrogate, 2-(4-fluorophenyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid (CAS 401815-64-3), lacks the 7-methoxy group, resulting in a 7.7% reduction in molecular weight (256.23 vs. 286.26 g/mol), a loss of one hydrogen-bond acceptor site (HBA count 4 vs. 5), and exposure of the pyridine C7 position to oxidative metabolism . Conversely, 7-methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid (CAS 1352395-45-9) retains the methoxy-mediated polarity but forfeits both the lipophilic 4-fluorophenyl anchor (critical for hydrophobic pocket occupancy in kinase ATP-binding sites) and the associated halogen-bonding capacity. Empirically, within the broader EphB/VEGFR2 inhibitor chemotype exemplified by Novartis patent US7795273B2, the presence of a C2-aryl substituent is a necessary feature for target engagement; compounds lacking it are consistently inactive [2]. Substituting with a 5-bromo analog (CAS 1956386-33-6) introduces a heavy halogen with divergent steric bulk and electronic properties, precluding direct scaffold-hopping without re-optimisation of both potency and selectivity.

Quantitative Comparative Evidence: 2-(4-Fluorophenyl)-7-methoxypyrazolo[1,5-A]pyridine-3-carboxylic acid vs Closest Analogs


Enhanced Hydrogen-Bond Acceptor Capacity vs 7-Desmethoxy Analog (CAS 401815-64-3)

The target compound possesses 5 hydrogen-bond acceptor (HBA) sites versus 4 HBAs for the 7-desmethoxy comparator 2-(4-fluorophenyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid (CAS 401815-64-3), a 25% increase in HBA count [1]. In kinase inhibitor design, the HBA count directly influences solubility, permeability, and target engagement; increasing HBA count above 4 is associated with improved aqueous solubility within the pyrazolopyridine series, partially offsetting the lipophilicity burden of the 4-fluorophenyl ring [2]. This difference is structural and computable from the molecular formulas (C15H11FN2O3 vs C14H9FN2O2) and has a direct consequence on the molecule's capability to form additional water-mediated hydrogen bonds with the kinase hinge region.

Medicinal Chemistry Kinase Inhibitor Design Physicochemical Property Optimization

XLogP3 Lipophilicity Reduction vs Direct 7-Desmethoxy Analog

The computed partition coefficient (XLogP3-AA) for the target compound is 2.7, reflecting the balancing effect of the polar methoxy group against the lipophilic 4-fluorophenyl substituent [1]. While the exact XLogP3 value for the 7-desmethoxy comparator is not simultaneously computed by the same algorithm on PubChem, the removal of a polar methoxy substituent (Hansch π ≈ –0.02 for OMe) and replacement with an aromatic C–H (π ≈ 0.0) is expected to increase logP by approximately 0.5–0.8 units based on additive fragment contributions [2]. In the Novartis VEGFR2/EphB inhibitor patent family, compounds with XLogP >3.0 consistently exhibited higher hERG liability and reduced oral bioavailability in rat models, leading to a preferred logP design space of 1.8–3.0 for this scaffold [3].

Drug-likeness Lipophilicity ADME Prediction

Metabolic Site-Blocking at C7 vs the 7-Unsubstituted Analog

The C7 position of the pyrazolo[1,5-a]pyridine core is a known site of oxidative metabolism mediated primarily by CYP3A4 and CYP2D6 isoforms. In the broader class, unsubstituted pyridines undergo rapid hydroxylation at the electronically activated para-position relative to the bridgehead nitrogen, leading to short microsomal half-lives (t½ < 20 min in human liver microsomes) [1]. In this compound, the C7 position is blocked by a methoxy substituent, which is metabolically more resistant than a C–H bond and redirects metabolism to alternative sites. While head-to-head intrinsic clearance (CLint) data for this specific compound versus its 7-H analog has not been publicly reported, structure-metabolism relationship (SMR) rules derived from the pyrazolopyridine class predict a ≥2-fold improvement in microsomal stability when a methoxy blocking group is installed at the C7 position [2].

Metabolic Stability Cytochrome P450 In Vitro ADME

Synthetic Derivatisation Vector Advantage: C3-Carboxylic Acid with Simultaneous C7-OMe and C2-4-F-Ph

The C3-carboxylic acid is the primary vector for amide coupling or esterification, enabling rapid exploration of the solvent-exposed region of a kinase ATP-binding pocket. Critically, this compound combines three features essential for a versatile library scaffold: (i) a free –COOH at C3 for direct diversification without protecting-group manipulation; (ii) a C7-OMe group that can later be deprotected to a phenolic –OH for further alkylation or prodrug strategies, and (iii) a C2-4-fluorophenyl that provides a para-fluoro handle for potential 18F-radiolabeling or halogen-bonding interactions [1]. The 7-desmethoxy analog (CAS 401815-64-3) lacks the latent phenol functionality, while the 2-unsubstituted analog (CAS 1352395-45-9) lacks the aryl ring necessary for key hydrophobic contacts. Thus, only this compound offers all three orthogonal vectors simultaneously, representing a 2× to 3× expansion of SAR sampling efficiency per synthetic cycle compared to mono-substituted variants [2].

Parallel Synthesis Library Design Medicinal Chemistry SAR

Procurement-Driven Application Scenarios for 2-(4-Fluorophenyl)-7-methoxypyrazolo[1,5-A]pyridine-3-carboxylic acid


Kinase-Focused Fragment-to-Lead Libraries Requiring a Balanced LogP Scaffold

The compound’s XLogP3 of 2.7, residing within the VEGFR2/EphB kinase inhibitor optimal range (1.8–3.0) defined in the Novartis patent family, makes it a prime candidate for fragment elaboration libraries targeting kinases [1]. Its simultaneous 4-fluorophenyl (for hydrophobic pocket occupancy) and 7-methoxy (for hinge-region hydrogen bonding) substitution pattern matches the pharmacophore requirements for type I and type II kinase inhibitors. Hit-to-lead teams can directly couple the C3-acid with diverse amine fragments without a deprotection step, accelerating SAR cycles by 1–2 synthetic steps relative to ester-protected analogs [2].

Metabolic Stability Optimisation Without Late-Stage C7 Functionalisation

Drug discovery programs encountering rapid in vitro clearance in unsubstituted pyrazolopyridine leads can procure this compound to access a pre-blocked C7 metabolic soft spot, as predicted by class-level SMR [1]. This avoids the need for a dedicated array of C7-substituted analogs in the first design cycle, potentially saving 2–3 weeks of synthesis time. The 7-methoxy group also serves as a latent phenol for later prodrug derivatisation, providing a forward-looking synthetic asset beyond immediate stability concerns.

Multi-Vector Scaffold for DNA-Encoded Library (DEL) Synthesis

The compound’s three orthogonal functional handles (C3-COOH, C7-OMe, C2-4-F-Ph) render it suitable as a trifunctional core scaffold in DNA-encoded library technology, where each additional vector exponentially increases the accessible chemical space [1]. The C3-acid enables on-DNA amide bond formation using established DEL-compatible chemistry; the C7-methoxy can be selectively demethylated and alkylated under mild conditions, and the C2-4-fluorophenyl provides an aryl halide surrogate for palladium-catalysed cross-coupling if converted to a boronate ester. A 10-building-block set across 3 vectors yields 1,000 library members, versus 100 with 2 vectors, directly increasing hit-finding probability [2].

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